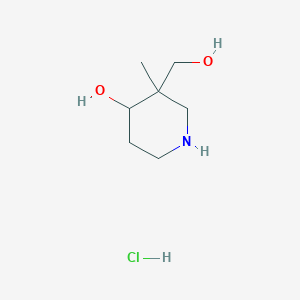

3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride

Description

Properties

IUPAC Name |

3-(hydroxymethyl)-3-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(5-9)4-8-3-2-6(7)10;/h6,8-10H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPGMEBZDBWOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1O)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-methylpiperidine.

Hydroxymethylation: The 3-methylpiperidine undergoes hydroxymethylation using formaldehyde and a suitable catalyst to introduce the hydroxymethyl group at the 3-position.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding 3-methylpiperidine.

Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Carboxymethyl)-3-methylpiperidin-4-ol.

Reduction: Formation of 3-methylpiperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₆ClNO₂

- Molar Mass : Approximately 181.66 g/mol

- Structure : The compound features a piperidine ring with hydroxymethyl and methyl substituents at the 3-position, and a hydroxyl group at the 4-position. The presence of these functional groups contributes to its reactivity and biological activity.

Medicinal Chemistry

3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride has been investigated for its potential therapeutic effects. Research indicates that it may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- CNS Activity : The structural characteristics of the compound suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its reactivity due to the hydroxyl and amine functional groups allows for various chemical transformations, including:

- Formation of Derivatives : The ability to modify the hydroxymethyl or methyl groups can lead to derivatives with enhanced biological properties or improved pharmacokinetic profiles.

Case Study 1: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. This suggests its potential use in formulations aimed at treating infections caused by resistant strains of bacteria.

Case Study 2: CNS Effects

Research involving animal models has indicated that the compound may influence behavior through modulation of neurotransmitter systems. These findings support further investigation into its application for treating anxiety or depression-related disorders.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring can interact with receptors and enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1823252-95-4

- Molecular Formula: C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Purity : >98.00% (research-grade)

- Storage : 2–8°C, moisture-free, sealed

- Solubility : Soluble in DMSO (10 mM stock solution recommended)

Comparison with Structural Analogs

This section evaluates the physicochemical properties, synthetic routes, and applications of structurally related piperidine derivatives.

3-Methylpiperidin-4-ol Hydrochloride

- CAS No.: 7583-53-1

- Molecular Formula: C₆H₁₄ClNO

- Molecular Weight : 151.64 g/mol

- Key Differences :

4-(Hydroxymethyl)-4-methylpiperidin-3-ol Hydrochloride

- CAS No.: 1824406-65-6

- Molecular Formula: C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Synthesis: Similar to the target compound but involves regioselective oxidation steps . Applications: Used in asymmetric catalysis and chiral ligand design .

Cis-4-Methyl-3-(Trifluoromethyl)Piperidin-3-ol Hydrochloride

- CAS No.: 1951444-38-4

- Molecular Formula: C₇H₁₃ClF₃NO

- Molecular Weight : 219.63 g/mol

- Key Differences :

Data Tables

Table 1: Physicochemical Comparison

Research Findings

- Steric and Electronic Effects: The hydroxymethyl group in 3-(Hydroxymethyl)-3-methylpiperidin-4-ol HCl enhances hydrogen-bonding capacity, making it preferable for enzyme-targeted drug design compared to non-hydroxylated analogs like 3-Methylpiperidin-4-ol HCl .

- Metabolic Stability : Fluorinated analogs (e.g., Cis-4-Methyl-3-(Trifluoromethyl)Piperidin-3-ol HCl) exhibit longer half-lives in vivo due to resistance to oxidative metabolism .

- Regioselectivity Challenges : Transposing substituents (e.g., 4-(Hydroxymethyl)-4-methylpiperidin-3-ol HCl) requires precise control of reaction conditions to avoid byproducts .

Biological Activity

3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₆ClNO₂, with a molar mass of approximately 181.66 g/mol. The structure features a piperidine ring with hydroxymethyl and methyl substituents at the 3-position, and a hydroxyl group at the 4-position. The hydrochloride form enhances its solubility, making it suitable for various biological assays.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets and pathways:

- Hydroxymethyl Group : This group can participate in hydrogen bonding, influencing interactions with biological molecules, such as proteins and nucleic acids.

- Piperidine Ring : The piperidine moiety may modulate receptor activity and enzyme function, leading to alterations in cellular processes and signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains, indicating its role as an antimicrobial agent.

- Antiviral Activity : Preliminary investigations have shown that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Neurological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders by modulating receptor activity.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study demonstrated the compound's effectiveness against specific bacterial strains, showing a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent.

-

Antiviral Studies :

- In vitro assays indicated that this compound could reduce viral load in cell cultures infected with certain viruses. The mechanism appears to involve interference with viral entry or replication processes.

- Neuropharmacological Effects :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-(hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride, and how can yield optimization be achieved?

Methodological Answer:

Synthesis typically involves reductive amination or cyclization of precursor amines. For example, intermediates like 3-methylpiperidin-4-one hydrochloride (CAS 4629-78-1) can undergo hydroxymethylation using formaldehyde under controlled pH (8–10) and temperature (40–60°C). Yield optimization requires monitoring reaction kinetics via HPLC and adjusting stoichiometric ratios of reducing agents (e.g., NaBH4 or LiAlH4) . Post-synthesis, column chromatography (silica gel, methanol/chloroform eluent) achieves >95% purity.

How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use orthogonal analytical methods:

- HPLC : Reverse-phase C18 column, UV detection at 210–220 nm, with mobile phase (acetonitrile/0.1% TFA) to assess purity (>98%) .

- 1H/13C NMR : Confirm hydroxymethyl (-CH2OH) and piperidine ring protons (δ 1.5–3.5 ppm). For hydrochloride salts, observe characteristic NH/OH broadening .

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]+ (theoretical m/z: ~192.1 for free base) .

What are the critical storage conditions to ensure compound stability?

Methodological Answer:

Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Stability studies show <5% decomposition over 24 months when stored with desiccants (e.g., silica gel) .

Advanced Research Questions

How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

Employ molecular docking (AutoDock Vina) to assess binding affinity to targets like sigma receptors or monoamine transporters. QSAR models using descriptors (logP, polar surface area) predict blood-brain barrier permeability (e.g., logBB >0.3). MD simulations (AMBER) evaluate conformational stability in aqueous and lipid phases .

What strategies resolve contradictions in reported pharmacological data (e.g., receptor selectivity)?

Methodological Answer:

Discrepancies arise from assay conditions (e.g., buffer pH, ion concentrations). Standardize protocols:

- Use radioligand binding assays (e.g., [3H]-DTG for sigma-1 receptors) with consistent cell lines (CHO-K1).

- Validate functional activity via calcium flux assays (FLIPR Tetra). Cross-reference with structural analogs (e.g., 3-phenylpiperidine derivatives) to isolate steric/electronic effects .

How can in vitro-to-in vivo extrapolation (IVIVE) be improved for toxicity profiling?

Methodological Answer:

Combine hepatocyte metabolic stability assays (CYP450 isoforms) with physiologically based pharmacokinetic (PBPK) modeling (GastroPlus). Adjust for species-specific differences (e.g., human vs. rodent clearance rates). Toxicity endpoints (e.g., hERG inhibition) require patch-clamp electrophysiology at clinically relevant concentrations (IC50 <10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.